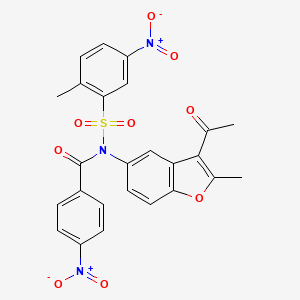

N-(3-acetyl-2-methyl-1-benzofuran-5-yl)-N-(2-methyl-5-nitrobenzenesulfonyl)-4-nitrobenzamide

Description

Properties

IUPAC Name |

N-(3-acetyl-2-methyl-1-benzofuran-5-yl)-N-(2-methyl-5-nitrophenyl)sulfonyl-4-nitrobenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H19N3O9S/c1-14-4-7-20(28(33)34)13-23(14)38(35,36)26(25(30)17-5-8-18(9-6-17)27(31)32)19-10-11-22-21(12-19)24(15(2)29)16(3)37-22/h4-13H,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MPLVOYXIHADPMA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)[N+](=O)[O-])S(=O)(=O)N(C2=CC3=C(C=C2)OC(=C3C(=O)C)C)C(=O)C4=CC=C(C=C4)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H19N3O9S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

537.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Comparison with Similar Compounds

Table 1: Substituent Impact on Sulfonyl Group Properties

Benzamide Group Variations

The 4-nitrobenzamide group in the target compound differs from:

- N-[2-chloro-5-(trifluoromethyl)phenyl]-4-nitrobenzamide (), where a trifluoromethyl group significantly boosts electron-withdrawing effects and metabolic resistance .

- 2-chloro-5-[(4-chlorophenyl)sulfamoyl]-N-(alkyl/aryl)-4-nitrobenzamide derivatives (), which exhibit tunable ADME profiles depending on alkyl/aryl substitutions .

Table 2: Benzamide Group Modifications

Benzofuran Core Modifications

The 3-acetyl-2-methylbenzofuran core is conserved in many analogs (e.g., ). However, substitutions on the sulfonyl and benzamide groups dictate divergent properties:

- N-(3-acetyl-2-methyl-1-benzofuran-5-yl)-N-(4-bromobenzenesulfonyl)-2-chlorobenzamide () incorporates bromine and chlorine, which may enhance halogen bonding in target interactions .

- N-(3-acetyl-2-methyl-benzofuran-5-yl)-4-chloro-N-(4-methylphenyl)sulfonyl-benzamide () uses a 4-methylphenylsulfonyl group, balancing lipophilicity and steric effects .

Physicochemical and Pharmacokinetic Comparisons

Solubility and Lipophilicity

- The target compound’s dual nitro groups likely reduce aqueous solubility compared to methoxy-substituted analogs () but improve membrane permeability .

- Derivatives in with fewer nitro groups (e.g., alkyl chains) show higher solubility but lower LogP values .

Metabolic Stability

- In contrast, trifluoromethyl groups () resist metabolic degradation .

Q & A

Q. What synthetic routes are commonly employed for synthesizing N-(3-acetyl-2-methyl-1-benzofuran-5-yl)-N-(2-methyl-5-nitrobenzenesulfonyl)-4-nitrobenzamide?

The synthesis of this compound involves multi-step reactions, including condensation, sulfonylation, and nitration. Key steps include:

- Benzofuran Core Formation : Acetylation and methylation of the benzofuran precursor under reflux conditions with catalysts like DMAP (4-dimethylaminopyridine) in DMF .

- Sulfonylation : Reaction of the benzofuran intermediate with 2-methyl-5-nitrobenzenesulfonyl chloride in dichloromethane (DCM) under reflux .

- Nitro Group Introduction : Nitration of the benzamide moiety using mixed acids (HNO₃/H₂SO₄) at controlled temperatures to avoid over-nitration .

Q. Key Reaction Conditions :

| Step | Reagents/Conditions | Time | Yield (%) |

|---|---|---|---|

| 1 | DMAP, DMF, 60°C | 36 h | ~65 |

| 2 | DCM, reflux | 48 h | ~70 |

| 3 | HNO₃/H₂SO₄, 0–5°C | 4 h | ~50 |

Q. What analytical techniques are critical for characterizing this compound?

Routine characterization includes:

- NMR Spectroscopy : ¹H/¹³C NMR to confirm regiochemistry of nitro and acetyl groups.

- Mass Spectrometry (MS) : High-resolution MS (HRMS) to verify molecular weight and fragmentation patterns.

- X-ray Diffraction (XRD) : For crystalline samples, SHELXL refinement (via programs like WinGX) resolves bond lengths/angles and validates stereochemistry .

- HPLC : Monitors reaction progress and purity (>95% by reverse-phase HPLC) .

Advanced Research Questions

Q. How can researchers optimize the synthesis to improve yield and reduce byproducts?

Optimization strategies include:

- Design of Experiments (DoE) : Statistical modeling (e.g., response surface methodology) to assess variables like temperature, stoichiometry, and catalyst loading .

- Flow Chemistry : Continuous-flow reactors for exothermic nitration steps to enhance safety and reproducibility .

- Catalyst Screening : Testing alternatives to DMAP (e.g., HOBt/DCC) to reduce reaction time .

Q. How should structural discrepancies between crystallographic and spectroscopic data be resolved?

Discrepancies often arise from dynamic effects (e.g., torsional flexibility) or refinement errors. Mitigation involves:

- Multi-Method Validation : Cross-check XRD data with DFT-calculated NMR shifts or IR spectra.

- Software Cross-Validation : Compare SHELXL-refined structures with outputs from alternative programs (e.g., OLEX2) .

- Twinned Data Analysis : Use SHELXD/SHELXE pipelines for challenging crystallographic datasets .

Q. What methodologies are recommended for evaluating the compound’s bioactivity in preclinical studies?

- In Vivo Models : Hyperlipidemic rodent models (e.g., high-fat diet-induced mice) to assess anti-lipidemic activity, with dose-response profiling .

- Target Identification : Molecular docking studies (e.g., AutoDock Vina) to predict interactions with enzymes like HMG-CoA reductase.

- Metabolic Stability : LC-MS/MS to monitor pharmacokinetics and metabolite formation .

Q. How can researchers address solubility challenges in biological assays?

- Co-Solvent Systems : Use DMSO/PEG-400 mixtures (<1% v/v) to maintain solubility without cytotoxicity.

- Nanoparticle Formulation : Encapsulation in PLGA nanoparticles to enhance bioavailability .

Data Contradiction Analysis

Q. How to reconcile conflicting crystallographic and computational data on molecular conformation?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.